molecular formula C9H14N2O2 B1593099 Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate CAS No. 1017782-45-4

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Cat. No. B1593099
M. Wt: 182.22 g/mol
InChI Key: RBCJMGWABQNGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a tert-butyl group, which is a branched alkyl group. The “methyl carboxylate” part suggests the presence of an ester functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized via the reaction of hydrazines with 1,3-diketones . The tert-butyl group and the methyl carboxylate could potentially be introduced via subsequent reactions .


Molecular Structure Analysis

The molecular structure would likely show a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 4-position with a carboxylate ester group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including N-alkylation . The ester group could undergo reactions such as hydrolysis, reduction, and the Claisen condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, pyrazoles are stable compounds. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the ester group could participate in hydrogen bonding .

Scientific Research Applications

  • Ambient-Temperature Synthesis

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine .
    • Method : This is achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
    • Results : The synthesis resulted in an 81% yield .
  • Removal of Methyl tert-butyl ether (MTBE)

    • Field : Environmental Science and Technology
    • Application : The compound is used in the removal of MTBE, a gasoline additive that has caused environmental pollution .
    • Method : The removal is achieved through a combination of adsorption and oxidation processes .
    • Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
  • Use as a Mobile Phase in High Performance Liquid Chromatography (HPLC)

    • Field : Analytical Chemistry
    • Application : The compound is used as a mobile phase in HPLC .
    • Method : The compound is used in its liquid form in the HPLC apparatus .
    • Results : The use of the compound as a mobile phase in HPLC allows for the separation and analysis of different compounds .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions would likely involve further exploration of the compound’s properties and potential applications. Pyrazole derivatives are a focus of ongoing research in medicinal chemistry, and the development of new synthetic methods is also an important area of study .

properties

IUPAC Name

methyl 5-tert-butyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7-6(5-10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCJMGWABQNGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639998
Record name Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

CAS RN

1017782-45-4
Record name Methyl 3-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.